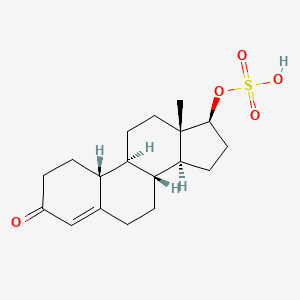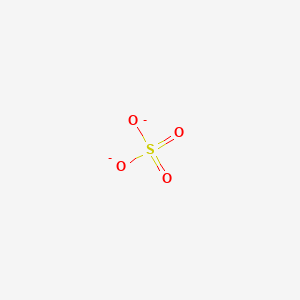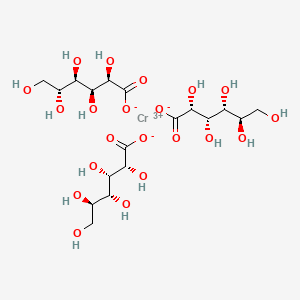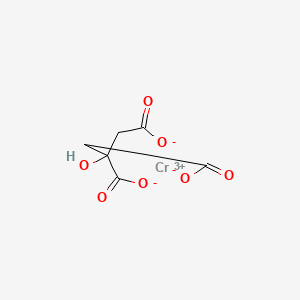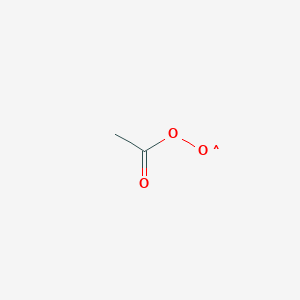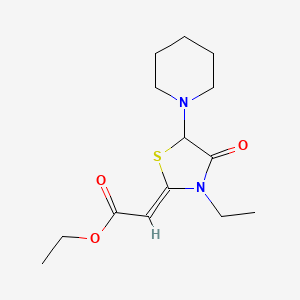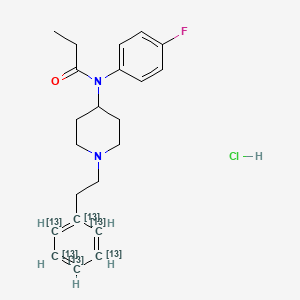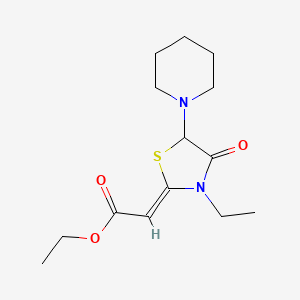
Piprozoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piprozoline involves several steps:
Condensation: Ethyl mercaptoacetate is condensed with ethyl cyanoacetate to form thiazolinone.
Methylation: The intermediate is methylated with dimethyl sulfate, resulting in the formation of an olefin.
Bromination: The active methylene group is brominated.
Displacement: The brominated compound undergoes displacement of the halogen by piperidine, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Piprozoline undergoes several types of chemical reactions:
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The bromination step in its synthesis is an example of a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Bromine and piperidine are used in the substitution reactions during its synthesis.
Major Products
The major product of these reactions is this compound itself, formed through the described synthetic route. Other products depend on the specific reactions and conditions applied.
Wissenschaftliche Forschungsanwendungen
Piprozoline has several applications in scientific research:
Chemistry: It is used as a model compound in studies of choleretic agents.
Biology: Research on this compound includes its effects on bile production and liver function.
Medicine: this compound is investigated for its potential therapeutic uses in conditions requiring increased bile flow.
Industry: It may be used in the development of new pharmaceuticals targeting bile-related disorders
Wirkmechanismus
Piprozoline exerts its effects by promoting the production and flow of bile. The exact molecular targets and pathways are not fully elucidated, but it is believed to interact with bile-producing cells in the liver, enhancing their activity and increasing bile secretion .
Vergleich Mit ähnlichen Verbindungen
Piprozoline is unique in its choleretic activity compared to other compounds like fenclozic acid, which has anti-inflammatory properties. Similar compounds include:
Fenclozic acid: Primarily anti-inflammatory.
Ursodeoxycholic acid: Used to dissolve gallstones and improve bile flow.
Chenodeoxycholic acid: Another bile acid used in the treatment of gallstones.
This compound stands out due to its specific promotion of bile flow without significant anti-inflammatory effects.
Eigenschaften
CAS-Nummer |
95406-06-7 |
|---|---|
Molekularformel |
C14H22N2O3S |
Molekulargewicht |
298.40 g/mol |
IUPAC-Name |
ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C14H22N2O3S/c1-3-16-11(10-12(17)19-4-2)20-14(13(16)18)15-8-6-5-7-9-15/h10,14H,3-9H2,1-2H3/b11-10- |
InChI-Schlüssel |
UAXYBJSAPFTPNB-KHPPLWFESA-N |
Isomerische SMILES |
CCN1/C(=C/C(=O)OCC)/SC(C1=O)N2CCCCC2 |
Kanonische SMILES |
CCN1C(=CC(=O)OCC)SC(C1=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


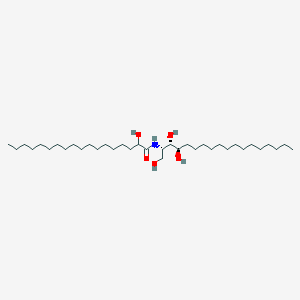

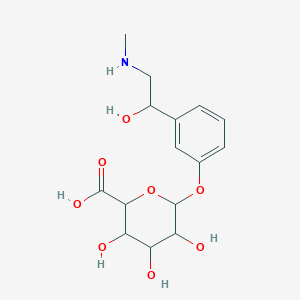
![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B10795614.png)

